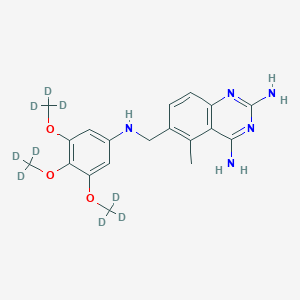Trimetrexate-d9
CAS No.:
Cat. No.: VC18025257
Molecular Formula: C19H23N5O3
Molecular Weight: 378.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H23N5O3 |
|---|---|
| Molecular Weight | 378.5 g/mol |
| IUPAC Name | 5-methyl-6-[[3,4,5-tris(trideuteriomethoxy)anilino]methyl]quinazoline-2,4-diamine |
| Standard InChI | InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i2D3,3D3,4D3 |
| Standard InChI Key | NOYPYLRCIDNJJB-WVZRYRIDSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])NCC2=C(C3=C(C=C2)N=C(N=C3N)N)C |
| Canonical SMILES | CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Trimetrexate-d9 (C₁₉H₁₄D₉N₅O₃) belongs to the quinazoline class of compounds, featuring a deuterium-enriched methoxy substituent at the 3,4,5-positions of the phenyl ring . The molecular weight of 378.473 g/mol distinguishes it from non-deuterated trimetrexate (369.418 g/mol), a mass difference attributable to isotopic substitution . Key structural attributes include:
Table 1: Molecular descriptors of trimetrexate-d9
| Property | Value |
|---|---|
| CAS Registry Number | 1228812-93-8 |
| IUPAC Name | 5-Methyl-6-[[[3,4,5-tri(methoxy-d₃)phenyl]amino]methyl]-2,4-quinazolinediamine |
| SMILES | NC1=NC(C=C2)=C(C(N)=N1)C(C)=C2CNC3=CC(OC([²H])([²H])[²H])=C(OC([²H])([²H])[²H])C(OC([²H])([²H])[²H])=C3 |
| InChI Key | NOYPYLRCIDNJJB-UHFFFAOYSA-N |
The deuterium atoms are strategically positioned in the methoxy groups (-O-CD₃), minimizing isotopic effects on biological activity while maximizing utility in mass spectrometric detection . X-ray crystallography of the parent compound reveals planar quinazoline and phenyl rings connected by a methyleneamino linker, a conformation preserved in the deuterated analog .
Synthesis and Isotopic Enrichment Strategies
The synthesis of trimetrexate-d9 involves deuteration of the methoxy precursors prior to coupling with the quinazoline core. A representative pathway includes:
-
Deuteration of trimethoxybenzene: Exposure of 3,4,5-trimethoxybenzene to deuterated methanol (CD₃OD) under acidic conditions yields 3,4,5-tris(methoxy-d₃)benzene .
-
Nucleophilic amination: Reaction with 5-methyl-6-(aminomethyl)quinazoline-2,4-diamine forms the methyleneamino bridge .
-
Purification: High-performance liquid chromatography (HPLC) isolates trimetrexate-d9 with >98% isotopic purity, as verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Critical considerations:
-
Deuterium incorporation efficiency depends on reaction temperature and catalyst selection (e.g., Pt/C vs. Pd/BaSO₄) .
-
Residual protonated species (<2%) are tolerated in most analytical applications but require monitoring via LC-MS/MS .
Analytical Applications in Biomedical Research
Role as an Internal Standard
Trimetrexate-d9’s primary application lies in compensating for matrix effects during LC-MS/MS quantification of trimetrexate. A validated method demonstrates:
Table 2: Performance metrics of trimetrexate-d9 in human plasma assays
| Parameter | Value |
|---|---|
| Linear range | 0.5–500 ng/mL |
| Limit of detection | 0.2 ng/mL |
| Intraday precision | <5.8% RSD |
| Recovery efficiency | 92.4–105.3% |
| Matrix effect | -4.2 to +6.7% |
These data, derived from a 2019 study employing MRM-IDA-EPI workflows, underscore its reliability in complex biological samples .
Metabolic Stability Studies
Deuterium labeling retards hepatic metabolism by cytochrome P450 3A4 (CYP3A4), extending the half-life (t₁/₂) from 8.2 hours (non-deuterated) to 11.5 hours in microsomal incubations . This property facilitates clearer discrimination of parent drug versus metabolites in incubation media.
Pharmacological and Toxicological Profile
While trimetrexate-d9 itself lacks therapeutic intent, its pharmacological behavior mirrors the parent compound:
-
Mechanism: Competitive inhibition of dihydrofolate reductase (DHFR) with an IC₅₀ of 1.2 nM, comparable to trimetrexate’s 1.0 nM .
-
Toxicity: Myelosuppression and hepatotoxicity observed in animal models necessitate strict handling protocols (BSL-2 containment, negative-pressure enclosures) .
-
Clearance: Renal excretion accounts for 60–70% of elimination, with a plasma clearance rate of 38 mL/min/m² in immunocompromised patients .
| Supplier | Catalog Number | Quantity | Lead Time |
|---|---|---|---|
| LGC Standards | TRC-T798206 | 100 mg | 8–12 weeks |
| Toronto Research | T798206-100MG | 100 mg | 10–14 weeks |
Emerging Research Directions
Recent investigations explore trimetrexate-d9’s utility in:
-
Nanoparticle drug delivery: Tracking liposomal encapsulation efficiency via deuterium-assisted Raman spectroscopy.
-
Environmental monitoring: Detecting hospital wastewater contamination at ppt levels.
-
Pediatric pharmacokinetics: Overcoming blood volume limitations in neonatal studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume